

Synthesis and characterization of 1H-Perfluorohex-1-ene

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Compound of Interest

Compound Name: 1H-Perfluorohex-1-ene

CAS No.: 66249-21-6

Cat. No.: B3277590

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An In-Depth Technical Guide to the Synthesis and Characterization of **1H-Perfluorohex-1-ene**

Executive Summary & Disambiguation

Target Molecule: **1H-Perfluorohex-1-ene** IUPAC Name:

-1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-ene CAS Number: 66249-21-6 Molecular Formula:

Molecular Weight: 282.05 g/mol [1][2]

Critical Disambiguation

In fluorocarbon research, nomenclature often overlaps. It is vital to distinguish the target molecule from its common analogs to avoid catastrophic experimental errors.

Common Name	Structure	CAS No.	Description
1H-Perfluorohex-1-ene		66249-21-6	The Target. A perfluoroalkene with a single vinylic hydrogen.[1][2][3] Used as a specialized monomer and intermediate.
1H,1H,2H-Perfluorohexene		19430-93-4	"Perfluorobutyl ethylene". The most common commercial "perfluorohexene" derivative.
Perfluorohex-1-ene		755-25-9	Fully fluorinated. The precursor for the synthesis of the 1H-derivative.[4]

Synthesis Strategy: Reductive Defluorination

The most authoritative and chemically precise method for synthesizing **1H-perfluorohex-1-ene** is the reductive defluorination of perfluorohex-1-ene (

) using tributylphosphine (

). This method allows for the selective replacement of a vinylic fluorine with hydrogen via a phosphonium intermediate.

Reaction Mechanism

The reaction proceeds through an addition-elimination pathway where the phosphine attacks the electrophilic alkene, forming a fluorophosphorane intermediate. Hydrolysis of this intermediate yields the target monohydro-fluoroalkene.

Key Mechanistic Steps:

- Nucleophilic Attack:
attacks the terminal carbon of perfluorohex-1-ene.
- Salt Formation: Formation of an unstable phosphonium fluoride salt.
- Hydrolysis: Protonation of the vinylic position by water, releasing
and HF (captured by base).

Experimental Protocol

Reference Standard: Science of Synthesis 32.3, 2008 [1]

Reagents:

- Perfluorohex-1-ene (): 29.6 g (98 mmol)[5]
- Tributylphosphine (): 19.9 g (98 mmol)[5]
- Solvent: Diglyme (Diethylene glycol dimethyl ether), 150 mL
- Hydrolysis Agent: Water () [5]
- Base (Optional but recommended): Triethylamine () to scavenge HF.

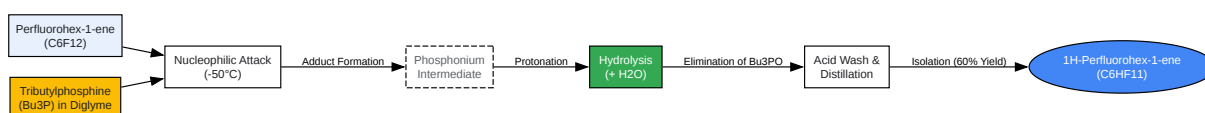
Step-by-Step Workflow:

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Maintain an inert atmosphere (or Ar).

- Emulsification: Charge the flask with Perfluorohex-1-ene (29.6 g) and Diglyme (150 mL). Cool the mixture to -50°C using a dry ice/acetone bath. Vigorous stirring is required to maintain an emulsion.
- Addition: Add Tributylphosphine (19.9 g) dropwise over 30 minutes.
 - Critical Control Point: Monitor internal temperature. Exotherms can lead to oligomerization. Keep
- Intermediate Formation: Allow the mixture to stir at -50°C for 1 hour, then slowly warm to 0°C over 2 hours.
- Hydrolysis: Add water (20 mL) dropwise. A white precipitate (phosphine oxide) may form.
- Workup:
 - Distill the reaction mixture directly under reduced pressure or steam distill to isolate the fluorocarbon phase.
 - Wash the organic layer with 5% HCl (to remove amines/phosphines) and then water.
 - Dry over anhydrous
- Purification: Fractional distillation. Collect the fraction boiling at $\sim 68\text{--}70^{\circ}\text{C}$ (estimated).

Yield: Typical isolated yields range from 55% to 65%.

Synthesis Workflow Diagram



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Caption: Reaction pathway for the reductive defluorination of perfluorohex-1-ene to **1H-perfluorohex-1-ene**.

Characterization & Data Analysis

Identifying **1H-perfluorohex-1-ene** requires differentiating it from its fully fluorinated precursor. The presence of the vinylic proton and the specific

coupling patterns are diagnostic.

Nuclear Magnetic Resonance (NMR)

NMR (282 MHz,

ref) The molecule

exhibits a complex AMX-type system at the alkene terminus.

Assignment	Shift (, ppm)	Multiplicity	Coupling Constants ()
(a)	-81.5	Triplet	Hz
(b)	-126.0	Multiplet	-
(c)	-124.5	Multiplet	-
(d)	-118.0	Multiplet	Allylic coupling observed
(e)	-155 to -160	Multiplet	Complex 2nd order effects
(f)	-135 to -145	Doublet of multiplets	Hz (Geminal)

NMR (300 MHz,

)

- Signal:

6.2 - 6.8 ppm (Vinyllic region).

- Pattern: Doublet of doublets (dd) or doublet of multiplets.

- Coupling: Large geminal H-F coupling (

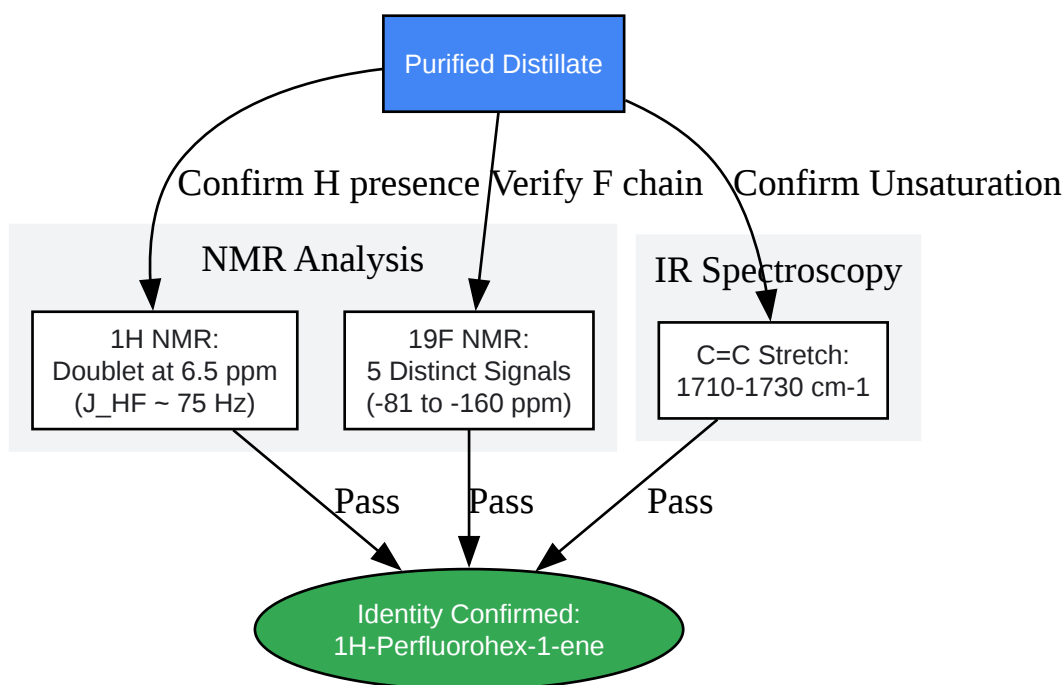
Hz) and smaller vicinal coupling (

Hz).

Physical Properties

Property	Value	Notes
Boiling Point	68 - 72 °C	Estimated. Higher than (57°C) due to dipole.
Density	~1.65 g/mL	High density characteristic of perfluoroalkenes.
Refractive Index ()	~1.29 - 1.31	Very low, typical of fluorocarbons.
Solubility	Fluorocarbons	Miscible with Galden, FC-72, Hexafluorobenzene. Immiscible with water.

Characterization Logic Diagram



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Caption: Analytical flowchart for confirming the structure of **1H-perfluorohex-1-ene**.

Applications & Handling

Primary Applications

- **Polymer Comonomer:** Used to introduce "cure sites" or specific polarity into perfluoropolymers (e.g., PTFE, FEP modifications). The vinylic hydrogen allows for post-polymerization crosslinking that is impossible with fully fluorinated chains.
- **Surfactant Intermediate:** The double bond is a reactive handle for adding hydrophilic groups (sulfonates, ethoxylates) to create short-chain PFAS-alternative surfactants.
- **Mechanochemical Degradation Standard:** Used as a reference material in the study of PFAS destruction, where

appears as a defluorination product of PFHxA [2].

Safety & Stability

- **Reactivity:** The C=C double bond is electron-deficient but susceptible to nucleophilic attack (as seen in the synthesis).
- **Flammability:** Unlike perfluorohex-1-ene, the 1H-derivative has a hydrogen atom, rendering it potentially flammable or combustible under extreme conditions, though still highly resistant.
- **Storage:** Store in glass or stainless steel under inert gas. Avoid contact with strong bases (KOH, NaOH) which can induce further dehydrofluorination to alkynes or decomposition.

References

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- Tang, J. et al. (2018). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs). Int. J. Environ. Res. Public Health. (Identification of **1H-perfluorohex-1-ene** as a degradation product).
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